Methyl 4-carbamothioyl-3-methylbenzoate

Description

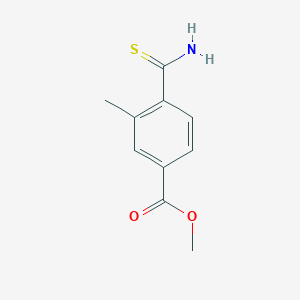

Methyl 4-carbamothioyl-3-methylbenzoate is a benzoate ester derivative characterized by a carbamothioyl (-C(=S)NH₂) group at the 4-position and a methyl group at the 3-position of the benzene ring. This compound’s structure combines the ester functionality of the benzoate core with a thioamide substituent, which confers unique chemical and physical properties.

Properties

Molecular Formula |

C10H11NO2S |

|---|---|

Molecular Weight |

209.27 g/mol |

IUPAC Name |

methyl 4-carbamothioyl-3-methylbenzoate |

InChI |

InChI=1S/C10H11NO2S/c1-6-5-7(10(12)13-2)3-4-8(6)9(11)14/h3-5H,1-2H3,(H2,11,14) |

InChI Key |

GDGSJOAODRHPGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)C(=S)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Functional Groups and Reactivity

- Methyl 4-butyramido-3-methylbenzoate (CAS: N/A): This compound features a butyramido (-NHCOC₃H₇) group at the 4-position. Unlike the carbamothioyl group, the amide lacks sulfur, reducing its lipophilicity and altering hydrogen-bonding capacity.

- Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate (CAS: 1096309-23-7): The 4-amino and methylcarbamoyl-methoxy substituents introduce multiple hydrogen-bond donors/acceptors. Compared to the carbamothioyl group, this structure may exhibit higher solubility in polar solvents but reduced thermal stability due to the absence of sulfur’s electron-withdrawing effects .

Methyl 4-(di-3-indolyl)methylbenzoate :

A photochemically synthesized host compound with a bulky diindolylmethyl group. Its steric hindrance contrasts sharply with the smaller carbamothioyl group in the target compound, impacting host-guest interaction capabilities and crystallinity .

Spectroscopic Characterization

- NMR/FTIR : The carbamothioyl group in the target compound would show a distinct C=S stretch near 1200–1250 cm⁻¹ in FTIR, absent in amide analogs. In ¹H NMR, the -NH₂ protons resonate downfield (δ 9–10 ppm) due to sulfur’s electronegativity .

- HPLC/GC : Methyl esters like sandaracopimaric acid methyl ester () are often analyzed via GC-MS due to volatility. However, polar substituents (e.g., carbamothioyl) may necessitate HPLC with UV detection for accurate quantification .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent (4-position) | Molecular Weight | Key Functional Groups | Synthetic Method |

|---|---|---|---|---|

| Methyl 4-carbamothioyl-3-methylbenzoate | -C(=S)NH₂ | 239.29 (calc.) | Thioamide, Methyl Ester | Nucleophilic substitution |

| Methyl 4-butyramido-3-methylbenzoate | -NHCOC₃H₇ | 265.30 | Amide, Methyl Ester | Acylation |

| Methyl shikimate | Cyclic polyol ester | 200.19 | Hydroxyl, Ester | Direct esterification |

| Sandaracopimaric acid methyl ester | Diterpenoid carboxylic ester | 332.48 | Carboxylic Ester, Bicyclic | Methylation of acid |

Table 2: Spectroscopic Signatures

Research Implications

The carbamothioyl group in this compound offers distinct advantages in crystal engineering and drug design, such as enhanced intermolecular interactions. However, its synthesis may be more complex than amide analogs due to sulfur’s reactivity. Comparative studies with methyl esters of resin acids (e.g., sandaracopimaric acid) highlight the role of substituent bulkiness in crystallization behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.